3-Methyl-isothiazole-5-sulfonic acid methylamide, 95%
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Description
3-Methyl-isothiazole-5-sulfonic acid methylamide, also known by its MDL number MFCD34168891, is an advanced chemical intermediate . It has a molecular formula of C5H8N2O2S2 and a molecular weight of 192.25971 . This compound is widely used in various fields of research and industry.
Synthesis Analysis
The synthesis of isothiazoles, including 3-Methyl-isothiazole-5-sulfonic acid methylamide, is a topic of active research. The chemistry of isothiazoles is being intensively developed, which is evidenced by the wide range of selective transformations involving the isothiazole heterocycle . Current strategies for the synthesis of isothiazole-containing molecules include intramolecular cyclization, (4+1)-heterocyclization, (3+2)-heterocyclization, and syntheses by ring transformations .Molecular Structure Analysis
The molecular structure of 3-Methyl-isothiazole-5-sulfonic acid methylamide is based on the isothiazole ring, which is a heterocyclic compound containing nitrogen and sulfur atoms . The compound also contains a sulfonic acid methylamide group, which contributes to its unique chemical properties .Future Directions
Properties
IUPAC Name |
N,3-dimethyl-1,2-thiazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S2/c1-4-3-5(10-7-4)11(8,9)6-2/h3,6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCVSPRGHVJVKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)S(=O)(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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